N-[(2,6-difluorophenyl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[(2,6-difluorophenyl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is a useful research compound. Its molecular formula is C21H20F2N4O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.12241801 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
F5331-0273 primarily targets kinesin-like protein KIF11 , a motor protein essential for mitotic spindle formation during cell division . KIF11 plays a crucial role in the separation of chromosomes, making it a vital component in the proliferation of cells.
Mode of Action
F5331-0273 binds to the ATP-binding site of KIF11, inhibiting its ATPase activity . This inhibition prevents the motor protein from hydrolyzing ATP, which is necessary for its movement along microtubules. As a result, the compound effectively halts the function of KIF11, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest at the metaphase stage.
Biochemical Pathways
The inhibition of KIF11 by F5331-0273 affects the mitotic checkpoint pathway By disrupting KIF11 function, F5331-0273 activates the spindle assembly checkpoint, leading to prolonged metaphase arrest and eventually triggering apoptosis in rapidly dividing cells .
Pharmacokinetics
The pharmacokinetic profile of F5331-0273 includes its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : The compound and its metabolites are excreted via renal and biliary routes, with a half-life that supports sustained therapeutic levels .
Result of Action
The molecular and cellular effects of F5331-0273 include:
- Anti-Proliferative Effects : The compound’s action results in the inhibition of tumor growth and proliferation .
Action Environment
Environmental factors influencing the action, efficacy, and stability of F5331-0273 include:
- Presence of Enzymes : Enzymatic activity in the liver can influence the metabolism and clearance of F5331-0273, impacting its overall bioavailability and therapeutic effectiveness .
F5331-0273 represents a promising therapeutic agent targeting KIF11, with significant potential in the treatment of cancers characterized by rapid cell division.
: Information derived from general knowledge of kinesin inhibitors and pharmacokinetic principles
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3S/c1-30-15-8-5-13(6-9-15)25-20(29)27-21-26-14(12-31-21)7-10-19(28)24-11-16-17(22)3-2-4-18(16)23/h2-6,8-9,12H,7,10-11H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMROBYUHBXHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.